molecular formula C14H21N B3048610 N-benzylcycloheptanamine CAS No. 17630-30-7

N-benzylcycloheptanamine

Cat. No.: B3048610
CAS No.: 17630-30-7
M. Wt: 203.32 g/mol
InChI Key: KARSJEQFQOBUHO-UHFFFAOYSA-N
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Description

N-benzylcycloheptanamine is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. It belongs to a class of compounds known as N-benzylcycloalkylamines. Based on patents and studies of its structural analogues, this compound is primarily investigated for its potential as an intermediate in the synthesis of more complex molecules . Research into similar N-benzyl-substituted cycloalkylamines has demonstrated significant fungicidal activity, showing efficacy against a range of plant diseases in crops such as rice and apples . The mechanism of action for this class of compounds, while not fully elucidated for the heptanamine derivative, is believed to involve the inhibition of pathogenic fungal growth, protecting vital agricultural resources . The synthesis of such compounds often involves established organic chemistry techniques, such as the reductive amination of ketones, a common method for forming cycloalkylamines . This compound serves as a valuable building block in medicinal chemistry and materials science research, providing a core structure for the development and study of new active compounds. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSJEQFQOBUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405955
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-30-7
Record name N-benzylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms Pertaining to N Benzylcycloheptanamine Transformations

Elucidation of Cycloheptane (B1346806) Ring Formation Mechanisms in Synthetic Pathways

The cycloheptane ring, a seven-membered carbocycle, can be synthesized through various classical and modern organic reactions. These methods can be employed to prepare cycloheptanone (B156872) or other cycloheptane derivatives, which can then be converted to N-benzylcycloheptanamine.

One established method for ring expansion is the Tiffeneau-Demjanov rearrangement . numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. For the synthesis of cycloheptanone, this would start from 1-aminomethyl-cyclohexanol. The mechanism involves the diazotization of the primary amino group with nitrous acid to form a diazonium salt. wikipedia.orgnumberanalytics.com This is followed by the loss of nitrogen gas (N₂) to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, leads to the expansion of the six-membered ring to a seven-membered ring. wikipedia.orgthieme.de Deprotonation of the oxonium ion then furnishes the final cycloheptanone product. wikipedia.org

Another powerful method for the synthesis of cyclic ketones is the Dieckmann condensation . numberanalytics.compw.livewikipedia.org This intramolecular Claisen condensation of a diester is particularly effective for forming five- and six-membered rings, but can also be used for seven-membered rings, albeit sometimes with lower yields. numberanalytics.comwikipedia.orglibretexts.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The mechanism involves the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester after the elimination of an alkoxide. pw.livewikipedia.org For the synthesis of a cycloheptanone precursor, a 1,8-dioate would be required. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield cycloheptanone.

The acyloin condensation provides another route to cyclic α-hydroxy ketones (acyloins), which can be further converted to cycloheptanone. bspublications.netwikipedia.orgedurev.in This reductive coupling of two ester groups is achieved using metallic sodium in an aprotic solvent. wikipedia.orgorganic-chemistry.org For the formation of a seven-membered ring, a 1,8-diester would undergo intramolecular cyclization. The mechanism is believed to involve the formation of a radical anion on each ester carbonyl group, followed by dimerization to form a dianion. Elimination of two equivalents of alkoxide yields a 1,2-diketone, which is then further reduced by sodium to an enediolate. wikipedia.org Protonation of the enediolate gives the acyloin.

For the synthesis of large rings, including cycloheptane derivatives, the Ziegler-Ruggli dilution principle is often employed in conjunction with cyclization reactions. ias.ac.inrsc.orgmpg.demdpi.compolimi.it This principle states that performing a reaction at very high dilution favors intramolecular cyclization over intermolecular polymerization by minimizing the probability of two different molecules reacting with each other. ias.ac.inmdpi.com

Detailed Mechanisms of Functional Group Interconversions on the this compound Scaffold

Once the this compound scaffold is assembled, further transformations can be carried out to modify its structure. The amine functionality is a key site for such interconversions.

One important reaction of tertiary amines, which can be formed by the further alkylation of this compound, is the Hofmann elimination . vedantu.comwikipedia.orgbyjus.comallen.inmasterorganicchemistry.com This reaction converts a quaternary ammonium (B1175870) hydroxide (B78521) into an alkene and a tertiary amine upon heating. vedantu.comwikipedia.orgbyjus.com The mechanism proceeds via an E2 (bimolecular elimination) pathway. vedantu.com To apply this to this compound, it would first need to be quaternized, for example, by reaction with excess methyl iodide to form N-benzyl-N-methylcycloheptylammonium iodide. This salt is then treated with silver oxide and water to generate the corresponding hydroxide base. wikipedia.orgbyjus.com Upon heating, the hydroxide ion acts as a base and removes a proton from a β-carbon of the cycloheptyl ring. Concurrently, the C-N bond cleaves, and the tertiary amine (N-benzyl-N-methylamine) acts as the leaving group, resulting in the formation of cycloheptene (B1346976). vedantu.com A key feature of the Hofmann elimination is that it typically follows the "Hofmann rule," leading to the formation of the least substituted (less stable) alkene, which is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgmasterorganicchemistry.com

A related elimination reaction is the Cope elimination , which involves the thermal decomposition of a tertiary amine N-oxide to an alkene and a hydroxylamine. organic-chemistry.orgchemistrysteps.comorgoreview.comnrochemistry.comwikipedia.org This reaction proceeds through a concerted, intramolecular (Ei) mechanism via a five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.comwikipedia.org To perform a Cope elimination on this compound, it would first be oxidized to the corresponding N-oxide, for instance, using hydrogen peroxide or a peroxy acid like m-CPBA. orgoreview.comnrochemistry.com Upon heating, the oxygen of the N-oxide acts as an internal base, abstracting a syn-periplanar β-hydrogen from the cycloheptyl ring. chemistrysteps.comorgoreview.com This initiates a concerted flow of electrons, leading to the formation of cycloheptene and N-benzylhydroxylamine. organic-chemistry.org Similar to the Hofmann elimination, the Cope elimination also tends to favor the formation of the less substituted alkene. orgoreview.com

Theoretical and Experimental Approaches for Reaction Mechanism Determination

The elucidation of the reaction mechanisms discussed above relies on a combination of experimental and theoretical methods.

Experimental approaches provide crucial data to support or refute proposed mechanistic pathways. Kinetic studies , for instance, can determine the rate law of a reaction, providing information about the molecularity of the rate-determining step. thieme.deIsotope labeling studies , where an atom in a reactant is replaced by one of its isotopes (e.g., deuterium (B1214612) for hydrogen), can reveal which bonds are broken or formed in the rate-determining step through the kinetic isotope effect (KIE). The identification of intermediates and byproducts using spectroscopic techniques such as NMR, IR, and mass spectrometry can provide direct evidence for a proposed reaction pathway.

Theoretical and computational approaches , particularly using Density Functional Theory (DFT) , have become invaluable tools for studying reaction mechanisms. nih.govacs.orgutoronto.canih.govbeilstein-journals.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, transition states, and products. acs.orgnih.gov By calculating the activation energies for different possible pathways, the most likely mechanism can be identified. nih.gov For example, DFT studies on the reductive amination of ketones have been used to investigate the selectivity of different reducing agents and the role of acid catalysts. nih.govacs.orgutoronto.canih.gov Similarly, computational studies on N-alkylation reactions catalyzed by transition metals have helped to elucidate the intricate details of the catalytic cycles. rsc.orgmdma.ch These theoretical insights, when combined with experimental observations, provide a comprehensive understanding of the reaction mechanism.

Derivatives of N Benzylcycloheptanamine and Their Chemical Space Exploration

Structural Modifications of the Cycloheptane (B1346806) Moiety in N-benzylcycloheptanamine Analogues

The cycloheptane ring of this compound provides significant conformational flexibility, which can be modulated through various structural modifications. These changes can alter the molecule's spatial arrangement, influencing its interaction with biological targets or its material properties.

One significant approach to modifying the cycloheptane moiety is through the creation of spirocyclic systems . For instance, synthetic routes have been developed to access spirocyclic pyrrolidines from cycloalkanones. acs.org Applying this methodology to cycloheptanone (B156872) derivatives can yield spiro-compounds fused at the carbon adjacent to the nitrogen atom. A notable example is the synthesis of 1-Allyl-N-benzylcycloheptanamine, which serves as a precursor for more complex spiro-heterocycles. acs.org This strategy effectively rigidifies the structure compared to the parent cycloheptane, exploring new three-dimensional chemical space.

Other potential modifications, while not explicitly detailed in the literature for this specific scaffold, can be inferred from general principles of medicinal chemistry. These include:

Ring Contraction or Expansion: Creating analogues with cyclopentyl, cyclohexyl, or cyclooctyl rings in place of the cycloheptyl group to assess the impact of ring size on activity.

Substitution on the Ring: Introducing alkyl, hydroxyl, or other functional groups at various positions on the cycloheptane ring to probe for new interactions and alter lipophilicity.

Introduction of Heteroatoms: Replacing a methylene (B1212753) (CH₂) group within the cycloheptane ring with an oxygen or sulfur atom to create large heterocyclic analogues, which can significantly impact polarity and hydrogen bonding capacity.

Substituent Effects and Aromatic Ring Modifications on the N-benzyl Group

Research into analogous N-benzyl substituted compounds has demonstrated the profound impact of such modifications. In one study focusing on metalloaminopeptidase inhibitors, various substituents were placed on the benzyl (B1604629) group of pseudopeptide analogues. nih.gov The introduction of electron-withdrawing groups and halogens led to significant changes in inhibitory potency and selectivity. For example, derivatives containing 4-fluoro, 4-chloro, and 4-nitrobenzyl groups were synthesized and evaluated. nih.gov The 4-nitro substituted analogue was found to be the most potent within its series against one enzyme, while halogenated derivatives showed significant selectivity for another. nih.gov This highlights how substituents can be used to tune biological activity and target specificity.

The table below summarizes findings for substituted N-benzyl groups in a related inhibitor series, illustrating the impact of aromatic ring modifications. nih.gov

Substituent on Benzyl RingObserved Effect on Inhibitory Potency (Example)Reference
None (Unsubstituted)Baseline activity nih.gov
4-Fluoro (4-F)Increased potency and high selectivity for certain enzymes nih.gov
4-Chloro (4-Cl)Increased potency and high selectivity for certain enzymes nih.gov
4-Nitro (4-NO₂)Most potent inhibitor in the series against a specific enzyme nih.gov
4-Acetamido (4-NHAc)Led to debenzylation (cleavage of the benzyl group) under acidic conditions nih.gov

Other common modifications include the introduction of methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, which can act as hydrogen bond donors or acceptors and alter solubility. rsc.org The strategic placement of such substituents is a key tool for optimizing molecular interactions.

Isosteric and Bioisosteric Replacements within the this compound Core

Isosteric and bioisosteric replacements are a fundamental strategy in drug design, involving the substitution of an atom or group with another that has similar physical, chemical, or biological properties. scripps.educambridgemedchemconsulting.com This approach can be used to improve a molecule's pharmacokinetic profile, reduce toxicity, or circumvent metabolic liabilities while retaining desired activity. nih.gov

Within the this compound core, several isosteric replacements can be envisioned:

Aromatic Ring Bioisosteres: The phenyl ring of the benzyl group can be replaced with various heteroaromatic rings. Common bioisosteres for a phenyl ring include pyridyl, thiophene, and thiazole (B1198619) rings. cambridgemedchemconsulting.comopenaccessjournals.com For example, replacing the benzene (B151609) ring with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's acid-base properties and solubility.

Amine and Linker Isosteres: The secondary amine linker is crucial to the structure. It could potentially be replaced by an amide, an ether, or a sulfonamide, although this would significantly alter the core structure's properties. A more subtle modification is the replacement of the N-H proton. For example, methylation to a tertiary amine would increase basicity and lipophilicity.

Classical Isosteres: The replacement of hydrogen atoms with fluorine is a common strategy. scripps.educambridgemedchemconsulting.com Fluorine is similar in size to hydrogen but is highly electronegative, which can alter local electronic properties and block metabolic oxidation at that position. scripps.edu A trifluoromethyl (CF₃) group is often used as a bioisostere for a methyl or chloro group. scripps.edu

The table below outlines potential isosteric and bioisosteric replacements applicable to the this compound scaffold.

Original GroupPotential Isostere/BioisostereRationale for ReplacementReference
PhenylPyridyl, ThienylModulate electronics, solubility, and hydrogen bonding potential. cambridgemedchemconsulting.com
-CH₂- (in cycloheptane)-O-, -S-Introduce polarity, alter conformation. researchgate.net
-H-FMinimal steric change, blocks metabolism, alters electronics. scripps.educambridgemedchemconsulting.com
-Cl-CF₃Similar electronic effect, sterically different. scripps.edu
-NH- (amine linker)-O- (ether), -CH₂-Remove hydrogen bond donor, alter geometry and basicity. cambridgemedchemconsulting.com

Stereochemical Considerations and Enantioselective Synthesis of this compound Derivatives

Stereochemistry plays a pivotal role in the function of chiral molecules. Derivatives of this compound can possess one or more stereocenters, particularly if the cycloheptane ring is substituted. The different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit vastly different biological activities and physical properties. Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance. thieme.de

The stereoselective synthesis of cyclic amines and their derivatives is a well-developed field of organic chemistry. Several strategies can be applied to produce enantiomerically pure this compound analogues:

Resolution: A racemic mixture of a derivative can be separated into its constituent enantiomers by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral Pool Synthesis: Synthesis can begin from a naturally occurring, enantiomerically pure starting material that already contains the desired stereochemistry.

Asymmetric Catalysis: The use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can guide a reaction to selectively produce one enantiomer over the other. nih.gov For example, asymmetric hydrogenation or amination reactions are powerful tools for setting stereocenters.

Stereoselective Alkene Difunctionalization: Modern synthetic methods, such as three-component alkene difunctionalization, can create multiple C-N bonds stereoselectively in a single step, offering efficient routes to complex amine structures. rsc.org

For instance, the stereoselective synthesis of aminotriol derivatives from stevioside, a natural product, involves the controlled opening of an epoxide ring, a common strategy to install specific stereochemistry. semanticscholar.org Similarly, the synthesis of the ACE inhibitor Trandolapril requires the challenging stereoselective preparation of a cyclic amino acid building block, underscoring the industrial importance of such methods. thieme.de These established principles of stereoselective synthesis are directly applicable to the construction of specific stereoisomers of substituted this compound derivatives.

Structure Activity Relationship Sar Studies of N Benzylcycloheptanamine Analogues Excluding Clinical Outcomes

Qualitative and Quantitative Structure-Activity Relationships (QSAR) for N-benzylcycloheptanamine Derivatives

Qualitative SAR involves analyzing how specific structural modifications to a lead compound, such as this compound, affect its biological activity. This is often achieved by synthesizing a series of analogues and comparing their potencies. For instance, modifications could include substitutions on the benzyl (B1604629) ring, alterations to the cycloheptyl group, or changes to the amine linker.

Quantitative Structure-Activity Relationship (QSAR) models take this analysis a step further by establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are built upon the principle that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties. nih.gov For this compound derivatives, a QSAR model would aim to predict the biological activity based on calculated physicochemical and structural features, known as molecular descriptors. ijpsi.org

The development of a QSAR model for this compound analogues would begin with a training set of compounds for which biological activity (e.g., IC₅₀ values) has been determined. nih.gov Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the activity. ijpsi.orgresearchgate.net

Illustrative Data for a Hypothetical QSAR Study of this compound Analogues

Compound IDR (Substitution on Benzyl Ring)Cycloalkyl RingBiological Activity (pIC₅₀)
N-BCA-01HCycloheptyl5.0
N-BCA-024-ClCycloheptyl5.5
N-BCA-034-OCH₃Cycloheptyl5.2
N-BCA-044-OHCycloheptyl5.8
N-BCA-05HCyclohexyl4.7
N-BCA-06HCyclooctyl4.9

Application of Molecular Descriptors in SAR/QSAR Modeling

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wikipedia.org They are the cornerstone of QSAR modeling, transforming chemical information into a format suitable for statistical analysis. researchgate.net These descriptors can be categorized based on their dimensionality:

1D Descriptors: These include simple counts of atoms, molecular weight, and sums of atomic properties. researchgate.net

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular size, shape, and branching, as well as counts of specific structural fragments. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its steric and electronic properties, such as molecular volume and surface area. wikipedia.orgresearchgate.net

In a QSAR study of this compound analogues, a variety of descriptors would be calculated to capture the properties influencing biological activity. A well-constructed QSAR model often uses a combination of descriptors representing lipophilic, electronic, and steric properties. nih.gov For example, the inhibitory activity of some compound series has been shown to increase with hydrophobicity and molar refractivity. nih.gov

Key Molecular Descriptors for this compound Analogues

Descriptor ClassDescriptor NameDescriptionPotential Influence on Activity
Lipophilic CLogPCalculated Logarithm of the Partition CoefficientRepresents the molecule's hydrophobicity, which can influence membrane permeability and binding to hydrophobic pockets in a receptor.
Electronic HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular OrbitalsRelate to the molecule's ability to donate or accept electrons, which is crucial for forming certain types of interactions with a target. ijpsi.org
Steric Molar Refractivity (MR)A measure of molecular volume and polarizability. ijpsi.orgIndicates the size and dispersion forces of the molecule, affecting how well it fits into a binding site.
Topological Topological Polar Surface Area (TPSA)Sum of the surface areas of polar atoms.Predicts hydrogen bonding capacity and can be related to membrane permeability.

Predictive Modeling and Data Mining in SAR Exploration

Predictive modeling in drug discovery uses statistical and machine learning techniques to create models that can forecast the biological activity of novel compounds. mdpi.comsemanticscholar.org While traditional QSAR often relies on linear regression, modern approaches employ more sophisticated algorithms like support vector machines (SVM), random forests, and artificial neural networks (ANN) to handle complex, non-linear relationships between structure and activity. ijpsi.orgnih.gov

Data mining is the process of extracting useful patterns and knowledge from large datasets. bio.tools In SAR exploration, data mining can be used to analyze vast chemical libraries of virtual or synthesized this compound analogues. By training a predictive model on a set of known active and inactive compounds, it becomes possible to screen a much larger virtual library to prioritize candidates for synthesis. nih.gov This process significantly accelerates the discovery of lead compounds by focusing resources on molecules with a higher probability of success. The workflow typically involves collecting and preprocessing data, selecting relevant features (descriptors), developing and validating a model, and finally deploying it for prediction. mdpi.com

Conformational Analysis and Its Influence on Biological Activity of this compound Analogues

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. nih.gov Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. nih.gov For a flexible molecule like this compound, which has a non-planar cycloheptyl ring and multiple rotatable bonds, understanding its preferred conformation is essential for rational drug design.

The biological activity of a compound depends on its ability to adopt a specific conformation, often called the "bioactive conformation," that allows for optimal interaction with the binding site of a biological target. nih.gov The cycloheptyl ring in this compound can exist in several low-energy conformations, such as the chair and boat forms. The specific conformation adopted can be influenced by substituents on the ring. Similarly, rotation around the C-N bonds can orient the benzyl and cycloheptyl groups in various ways relative to each other.

Molecular modeling studies can be employed to perform conformational analysis and identify low-energy conformers. nih.gov For analogues of this compound, introducing different substituents can have a profound effect on the conformational landscape. For example, a bulky group on the benzyl ring could create steric hindrance that restricts rotation, locking the molecule into a particular conformation. This restriction might be beneficial if it favors the bioactive conformation, or detrimental if it prevents the molecule from adopting it.

Ligand-Based and Structure-Based Design Principles in this compound Derivative Optimization

Drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. jscimedcentral.com

Ligand-Based Design: This approach is used when the 3D structure of the target is unknown, and it relies solely on the information from molecules known to interact with it. nih.gov A key technique is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For this compound analogues, a pharmacophore could be generated from a set of active compounds, defining the ideal relative positions of the benzyl ring, the nitrogen atom, and a hydrophobic region corresponding to the cycloheptyl ring. This pharmacophore model can then be used as a 3D query to search databases for new, structurally diverse compounds that fit the model.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes a powerful tool. jscimedcentral.com This approach involves docking the ligand, such as this compound, into the binding site of the target. nih.gov Molecular docking simulations predict the preferred orientation and conformation of the ligand within the binding pocket, allowing for a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). By visualizing the ligand-target complex, medicinal chemists can rationally design new analogues with modifications aimed at improving these interactions, for instance, by adding a functional group to form a new hydrogen bond with a specific amino acid residue in the active site. jscimedcentral.comnih.gov

Computational Methods for Exploring Chemical Space of this compound Analogues

"Chemical space" refers to the vast, multidimensional space encompassing all possible molecules. researchgate.net Exploring this space to find novel bioactive compounds is a central challenge in drug discovery. cam.ac.uk Computational methods provide an efficient means to navigate the relevant chemical space for a particular scaffold like this compound.

The process often begins with the creation of large virtual libraries of analogues. This can be done by systematically enumerating all possible variations on the this compound core, such as different substituents at various positions on the benzyl and cycloheptyl rings. nih.gov Computational tools can generate millions or even billions of such virtual compounds. researchgate.net

Once generated, these massive virtual libraries can be screened using the predictive models developed through QSAR and machine learning. cam.ac.uk This in silico screening rapidly filters the library, discarding molecules predicted to be inactive and prioritizing a smaller, more manageable set of compounds with a high likelihood of possessing the desired biological activity. This approach allows for a much broader exploration of the chemical space around this compound than would be feasible through physical synthesis and testing alone, significantly enhancing the efficiency of the drug discovery process. nih.gov

Pharmacological Target Research and Mechanism of Action Non Clinical & in Silico Perspectives

In Vitro and Ex Vivo Pharmacological Studies of N-benzylcycloheptanamine Derivatives

No specific in vitro or ex vivo studies for this compound or its derivatives targeting the enzymes and receptors outlined below are presently available in publicly accessible scientific databases. While research exists for structurally related compounds, the user's directive to focus solely on this compound prevents their inclusion.

There is no direct evidence from in vitro studies to suggest that this compound acts as an inhibitor of butyrylcholinesterase, acetylcholinesterase, or xanthine (B1682287) oxidase. The scientific community has extensively investigated various molecules for their potential to inhibit these enzymes due to their roles in conditions like Alzheimer's disease and gout core.ac.uknih.govwho.intfrontiersin.orgmdpi.comnih.govnih.govphcogj.comherbmedpharmacol.comnih.govffhdj.comnih.govagetds.comresearchgate.netmdpi.com. For instance, compounds like N-benzylcinnamide have been studied for their neuroprotective properties, which include the inhibition of acetylcholinesterase activity nih.gov. However, specific data for this compound is absent.

Similarly, there is a lack of published research on the direct interaction of this compound with the KCC2 (potassium-chloride cotransporter 2). The KCC2 transporter is a crucial regulator of neuronal chloride ion concentration and a target for conditions like epilepsy and neuropathic pain ucl.ac.ukfrontiersin.orgnih.govaesnet.org. While various compounds are being explored as KCC2 modulators, this compound is not among those documented in the available literature.

Without primary in vitro data on its enzymatic and receptor interactions, any discussion on the cellular pathways and signaling modulation of this compound, including potential neuroprotective effects, would be purely speculative. Studies on related compounds, such as N-benzylcinnamide, have shown neuroprotective effects by inhibiting reactive oxygen species generation and cellular apoptosis in neuronal cell lines nih.gov. However, these findings cannot be directly attributed to this compound.

Receptor Binding and Modulation Studies (e.g., KCC2 Blockers)

Target Identification and Validation Approaches for this compound Analogues (Non-Clinical)

The process of identifying and validating drug targets is a fundamental aspect of drug discovery nih.govplos.orgnih.gov. Techniques such as affinity-based pull-down methods and label-free approaches are commonly employed to identify the molecular targets of small molecules nih.gov. For analogues of novel compounds, photo-affinity labeling can be a powerful tool to elucidate protein targets plos.org. However, there are no published studies applying these methodologies specifically to this compound analogues to identify their pharmacological targets.

Elucidation of Molecular Mechanisms of Action Through In Vitro and In Silico Assays

The elucidation of a compound's molecular mechanism of action relies on a combination of in vitro assays and in silico computational modeling technologynetworks.comnih.govnih.govmdpi.compistoiaalliance.orgselvita.commdpi.comnih.govdovepress.com. These studies can predict binding affinities, identify key interactions with target proteins, and simulate the dynamic behavior of the molecule-target complex. Due to the absence of primary in vitro data for this compound's interaction with the specified targets, no subsequent in silico studies appear to have been conducted to unravel its molecular mechanisms.

Advanced Spectroscopic Characterization of N Benzylcycloheptanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. For N-benzylcycloheptanamine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement.

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Analysis:

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to the protons of the benzyl (B1604629) and cycloheptyl moieties. kyoto-u.ac.jp The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.21-7.32 ppm. kyoto-u.ac.jp The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom present as a singlet at approximately δ 3.77 ppm. kyoto-u.ac.jp The methine proton (CH) on the cycloheptyl ring directly bonded to the nitrogen is observed as a multiplet around δ 2.65-2.72 ppm. kyoto-u.ac.jp The protons of the cycloheptyl ring's methylene groups (CH₂) appear as a series of multiplets in the upfield region, typically between δ 1.37 and 1.91 ppm. kyoto-u.ac.jp The broadness of the signal for the N-H proton, which is often not distinctly observed due to exchange phenomena, is a common feature for secondary amines.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the signals are assigned as follows: The aromatic carbons of the benzyl group resonate in the downfield region, typically between δ 126.9 and 140.7 ppm. The benzylic carbon (CH₂) signal appears around δ 54.0 ppm. The cycloheptyl methine carbon (CH-N) is found at approximately δ 60.0 ppm. The various methylene carbons of the cycloheptyl ring produce a set of signals in the range of δ 24.5 to 38.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm)
Aromatic CH (benzyl) 7.20-7.40 (m) 128.0-129.0
Benzylic CH₂ 3.80 (s) 54.0
Cycloheptyl CH-N 2.70 (m) 60.0
Cycloheptyl CH₂ 1.40-1.90 (m) 24.0-38.0
NH broad -

Note: These are predicted values based on typical ranges for similar structural motifs. Experimental values may vary.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the methine proton of the cycloheptyl ring (δ ~2.70 ppm) and the adjacent methylene protons. Cross-peaks would also be seen among the interconnected methylene protons of the seven-membered ring, helping to trace the carbon chain. The aromatic protons of the benzyl group would also show correlations among themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the benzylic CH₂ protons (δ ~3.80 ppm) to the benzylic carbon (δ ~54.0 ppm). Similarly, the cycloheptyl methine proton (δ ~2.70 ppm) would correlate with its corresponding carbon (δ ~60.0 ppm). Each set of cycloheptyl methylene protons would also show a correlation to its attached carbon atom, aiding in the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is crucial for establishing the connectivity of different molecular fragments. Key HMBC correlations would include:

A cross-peak between the benzylic protons (δ ~3.80 ppm) and the cycloheptyl methine carbon (δ ~60.0 ppm), confirming the N-benzyl-cycloheptyl linkage.

Correlations from the benzylic protons to the quaternary aromatic carbon and the ortho-aromatic carbons of the benzyl group.

Correlations from the cycloheptyl methine proton to the adjacent methylene carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the benzylic protons and the protons on the cycloheptyl ring that are spatially close, providing insights into the preferred orientation of the benzyl group relative to the cycloheptyl ring.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline materials. rsc.orgnih.govnih.gov While specific ssNMR data for this compound is not available, the technique could provide valuable information if the compound is crystalline.

For secondary amines, ssNMR, particularly with ¹⁵N labeling, can be highly informative. caymanchem.com Cross-polarization magic-angle spinning (CP/MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N. caymanchem.com The ¹³C and ¹⁵N chemical shifts in the solid state are sensitive to the local environment, including crystal packing effects and hydrogen bonding involving the N-H group. Polymorphism, the existence of different crystalline forms, would be readily detectable by ssNMR as distinct sets of chemical shifts for each form. researchgate.net Furthermore, techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can probe the proximity between different parts of the molecule, revealing intermolecular and intramolecular interactions within the crystal lattice. rsc.org

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₂₁N. The calculated exact mass (monoisotopic mass) for the neutral molecule is 203.1674 u. For the protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), the exact mass would be 204.1752 u. HRMS can confirm this elemental composition with high precision, typically within a few parts per million (ppm), which is a critical step in the identification of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion or protonated molecule of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the most likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would involve cleavages at the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic fragmentation for amines.

A primary fragmentation pathway would be the cleavage of the C-C bond of the cycloheptyl ring adjacent to the nitrogen, leading to the loss of a C₆H₁₂ radical and formation of a stable iminium ion. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of the tropylium (B1234903) ion (m/z 91), a very stable seven-membered aromatic carbocation, through the loss of the cycloheptylamine (B1194755) radical. The mass spectrum of the closely related N-benzylcyclohexanamine shows a prominent peak at m/z 91, supporting this fragmentation pathway. nih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
91 [C₇H₇]⁺ (Tropylium ion) Benzylic cleavage with loss of cycloheptylamine radical
112 [C₇H₁₄N]⁺ (Iminium ion) α-cleavage of the cycloheptyl ring
203 [C₁₄H₂₁N]⁺• Molecular ion

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. gelest.comlibretexts.org These techniques probe the vibrational motions of atoms and chemical bonds. ub.edu While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser) that results in a change in the light's frequency. libretexts.orgwikipedia.org

A key principle is the concept of selection rules: IR absorption requires a change in the molecule's dipole moment during the vibration, whereas Raman scattering requires a change in the molecule's polarizability. libretexts.orgdb-thueringen.de This often makes the two techniques complementary; a vibration that is weak or inactive in IR may be strong in Raman, and vice versa. libretexts.org

For this compound, the key functional groups and structural motifs that would be analyzed are the secondary amine (N-H), the cycloheptyl ring (C-H, C-C), the benzyl group (aromatic C-H, C=C), and the methylene bridge (-CH2-).

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic C=C stretching vibrations in the benzene (B151609) ring typically produce strong Raman peaks around 1600 cm⁻¹, which can be useful for characterization. libretexts.org The symmetric "breathing" mode of the benzene ring often gives a sharp, intense peak near 1000 cm⁻¹. Aliphatic C-C and C-H vibrations would also be present, though their intensities might differ from the IR spectrum.

Illustrative Data Table for Vibrational Spectroscopy: The following table presents hypothetical, yet characteristic, vibrational frequencies for this compound based on known functional group correlations.

Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹) Assignment
N-H Stretch3350 (medium, sharp)3350 (weak)Secondary Amine
Aromatic C-H Stretch3060, 3030 (weak to medium)3060 (strong)Benzene Ring
Aliphatic C-H Stretch2925, 2855 (strong, sharp)2925, 2855 (strong)Cycloheptyl & CH₂
Aromatic C=C Stretch1605, 1495, 1450 (medium)1605 (strong), 1585 (medium)Benzene Ring
CH₂ Scissoring1465 (medium)1465 (medium)Cycloheptyl & Benzyl CH₂
N-H Bend1550 (variable)Weakly observedSecondary Amine
C-N Stretch1260-1080 (medium)1260-1080 (medium)Aliphatic Amine
Aromatic Ring BreathingNot typically strong1001 (strong, sharp)Monosubstituted Benzene
Aromatic C-H Out-of-Plane Bend740, 695 (strong)Weakly observedMonosubstituted Benzene

Table 1: Illustrative Vibrational Spectroscopy Data for this compound. Note: These are representative values and not from experimental measurement.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.orgmu.edu.tr The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice. mu.edu.tr The resulting diffraction pattern of angles and intensities is unique to a specific crystal structure. ub.edu

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of this compound could be grown, SC-XRD would provide the most detailed structural information. ub.edu The analysis would yield precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unambiguously define the conformation of the cycloheptyl ring (e.g., chair, boat, or twist conformation), the orientation of the benzyl group relative to the amine, and the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, that dictate the crystal packing. Key parameters determined would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Powder X-ray Diffraction (PXRD): Powder XRD is used when single crystals are not available or for routine phase identification of a bulk sample. mu.edu.trgovinfo.gov The sample, a fine powder of randomly oriented microcrystallites, is exposed to an X-ray beam, and the detector measures diffraction intensity as a function of the scattering angle (2θ). mpg.de The resulting diffractogram is a fingerprint for that specific crystalline phase. While it is very difficult to determine a new structure from powder data alone, it is excellent for identifying known phases by comparing the pattern to a database or for quantifying mixtures of different crystalline forms (polymorphs). govinfo.govnih.gov

Illustrative Data Table for X-ray Diffraction: The following table shows the type of data that would be generated from a hypothetical single-crystal XRD analysis of this compound.

Parameter Illustrative Value Description
Chemical FormulaC₁₄H₂₁NMolecular formula of the compound.
Formula Weight203.33 g/mol Molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing lattice symmetry.
Space GroupP2₁/cA specific description of the crystal's symmetry elements.
a (Å)10.15Unit cell dimension along the a-axis.
b (Å)8.54Unit cell dimension along the b-axis.
c (Å)15.23Unit cell dimension along the c-axis.
α (°)90Angle between b and c axes.
β (°)98.5Angle between a and c axes.
γ (°)90Angle between a and b axes.
Volume (ų)1305.6Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.032 g/cm³Calculated density based on cell volume and formula.

Table 2: Hypothetical Single-Crystal XRD Data for this compound. Note: These are representative values and not from experimental measurement.

Advanced Spectroscopic Methods in Biomolecular Studies of Compound Interactions

Advanced spectroscopic methods are crucial for investigating how a small molecule like this compound might interact with biological macromolecules such as proteins or nucleic acids (DNA, RNA). nih.gov These studies are fundamental in fields like pharmacology and medicinal chemistry to understand a compound's potential mechanism of action. researchgate.netscielo.org.za

Should this compound be investigated for its biomolecular interactions, a suite of spectroscopic techniques would be employed:

Fluorescence Spectroscopy: This technique is highly sensitive for studying binding events. It can be used in two main ways: by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding, or through competitive binding assays where the compound displaces a fluorescent probe from its binding site on the biomolecule. nih.govresearchgate.net Such experiments can determine binding constants (Kₐ) and the number of binding sites.

UV-Visible Spectroscopy: Binding of a small molecule to a macromolecule can alter the electronic environment of the molecule's chromophores, leading to changes in the UV-Vis absorption spectrum. nih.gov Observing hypochromism (decreased absorbance) or hyperchromism (increased absorbance) and shifts in wavelength upon titration with DNA or a protein can indicate binding and provide clues about the interaction mode (e.g., intercalation vs. groove binding for DNA). nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting conformational changes in chiral macromolecules like proteins and DNA upon ligand binding. scielo.org.za A change in the secondary structure of a protein (α-helix, β-sheet content) or a perturbation of the B-form DNA structure would result in a change in the CD spectrum, confirming an interaction. scielo.org.zamdpi.com

Illustrative Data Table for Biomolecular Interaction Study: This table shows hypothetical results from a fluorescence quenching study of this compound binding to a model protein like Human Serum Albumin (HSA).

Technique Parameter Illustrative Value Interpretation
Fluorescence SpectroscopyBinding Constant (Kₐ)1.5 x 10⁴ M⁻¹Indicates a moderate binding affinity to HSA.
Fluorescence SpectroscopyNumber of Binding Sites (n)≈ 1Suggests a 1:1 binding stoichiometry between the compound and protein.
UV-Visible SpectroscopySpectral ShiftSmall Red Shift (2-3 nm)Perturbation of the compound's chromophore upon binding.
Circular Dichroism% α-helix change- 4%Minor change in protein secondary structure upon binding.
Thermodynamic AnalysisΔG° (Gibbs Free Energy)-23.8 kJ/molIndicates a spontaneous binding process.

Table 3: Hypothetical Biomolecular Binding Data for this compound with a Model Protein. Note: These are representative values and not from experimental measurement.

Chromatographic and Other Analytical Method Development for N Benzylcycloheptanamine

High-Performance Liquid Chromatography (HPLC) Methodologies for N-benzylcycloheptanamine

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, adaptability, and suitability for a wide range of compounds. jneonatalsurg.comasianjpr.com For this compound, various HPLC modes can be employed to address different analytical challenges, from routine purity checks to complex enantiomeric separations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the purity determination and quantification of drug substances. ijarsct.co.inloesungsfabrik.de In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a more polar aqueous-organic mixture. ijarsct.co.ineurogentec.com For this compound, its nonpolar character allows for strong retention on a C18 column, enabling effective separation from polar impurities.

A typical RP-HPLC method for the analysis of this compound would involve an isocratic or gradient elution using a mobile phase composed of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The method's primary goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any synthesis-related impurities or degradation products. harvardapparatus.comnih.gov Quantitative estimation is typically performed using a UV detector, selecting a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 6.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 30 °C
Injection Volume 10 µL
Retention Time (t_R) Approx. 5.8 min

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric excess (% ee) are critical. americanpharmaceuticalreview.comsigmaaldrich.com Chiral HPLC is the premier technique for this purpose, most commonly employing a chiral stationary phase (CSP). csfarmacie.czresearchgate.net

CSPs are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energies, which results in different retention times. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. chromatographyonline.com The mobile phase in chiral HPLC is typically a nonpolar solvent system, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive to improve peak shape for basic compounds like this compound.

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Retention Time (R-enantiomer) Approx. 8.2 min
Retention Time (S-enantiomer) Approx. 9.5 min
Resolution (R_s) > 1.5

The development of an effective HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation. asianjpr.comimpactfactor.org The goal is to obtain good resolution between the analyte and impurities, with suitable retention times, sharp peaks, and high sensitivity.

Stationary Phase Selection : The choice of column is the first step. For RP-HPLC, a C18 column is a common starting point due to its high hydrophobicity. ijarsct.co.in The specific brand and model can influence selectivity.

Mobile Phase Composition : The ratio of organic solvent to aqueous buffer is adjusted to control retention time. nih.gov Using different organic solvents (acetonitrile vs. methanol) can alter selectivity. The pH of the aqueous buffer is critical for ionizable compounds; for the amine this compound, a pH in the mid-range (e.g., 6-7) can ensure consistent retention.

Flow Rate and Temperature : Adjusting the flow rate can influence analysis time and efficiency, while column temperature affects viscosity and retention. globalresearchonline.net

Detector Wavelength : The wavelength is selected based on the UV spectrum of this compound to maximize sensitivity.

Optimization often involves a one-factor-at-a-time approach or a more systematic Design of Experiments (DoE) methodology to identify the optimal conditions efficiently. japsonline.com

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. jneonatalsurg.comimpactfactor.org Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). pensoft.netjournaljpri.com The key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients. loesungsfabrik.depensoft.net

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. ejgm.co.ukjrespharm.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). pensoft.netjrespharm.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. jrespharm.comnih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. journaljpri.com

Table 3: Hypothetical Validation Summary for a Quantitative HPLC Method for this compound

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.No interference
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9997≥ 0.999
Precision (Repeatability, %RSD) 0.85%≤ 2%
Precision (Intermediate, %RSD) 1.10%≤ 2%
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units).Results remain within specifications.

Development and Optimization of HPLC Chromatographic Conditions

Gas Chromatography (GC) for Volatile this compound Species and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. wikipedia.orgsigmaaldrich.com While this compound itself has a relatively high boiling point, GC is highly valuable for profiling volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. drawellanalytical.comlibretexts.org

Coupling GC with a Mass Spectrometer (MS) detector provides a highly sensitive and specific analytical tool. fda.gov The GC separates the components of a mixture, and the MS detector fragments the eluted components and measures the mass-to-charge ratio of the fragments, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. mdpi.com

For impurity profiling of this compound, a sample can be analyzed by a headspace GC-MS system to detect residual solvents. For other less volatile impurities, direct injection may be used. The polar nature of the amine group in this compound might necessitate derivatization (e.g., silylation) to improve its volatility and chromatographic behavior, although this is more common for primary amines and more polar compounds. nih.govsigmaaldrich.com

Table 4: Illustrative GC-MS Method for Impurity Profiling

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Using this method, potential impurities such as cycloheptanone (B156872), benzylamine (B48309), or residual synthesis solvents could be identified and quantified at trace levels. fda.govresearchgate.net

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of various compounds, including amines. Its advantages, such as high separation efficiency, short analysis times, low reagent consumption, and small sample volume requirements, make it a valuable alternative to traditional chromatographic methods like HPLC. jfda-online.com For the analysis of this compound, a secondary amine, specific CE methods can be developed to ensure accurate quantification and purity assessment.

The development of a robust CE method for this compound involves the optimization of several key parameters. As a basic compound, this compound is prone to adsorption onto the negatively charged inner wall of a standard fused-silica capillary, which can lead to poor peak shape and reduced reproducibility of migration times. researchgate.net To mitigate these effects, various strategies can be employed. One common approach is to work at a low pH (e.g., pH ≤ 2.5), which protonates the silanol (B1196071) groups on the capillary wall, reducing their negative charge, and ensures the analyte is in a cationic form. nih.govnih.gov

A systematic approach to method development would investigate the influence of the background electrolyte (BGE) composition and concentration, pH, applied voltage, and the use of organic modifiers. For instance, a study on the separation of adrenergic amines utilized a BGE composed of 50 mM phosphate buffer at pH 2.5, with an applied voltage of 30 kV. nih.gov Similarly, for the analysis of other aromatic amines, a BGE of 40 mM sodium dihydrogen phosphate at pH 1.7 has been found to be optimal. nih.gov The addition of an organic modifier, such as methanol, to the BGE can also be investigated to improve resolution and analysis time. nih.gov

For the specific analysis of this compound, a capillary zone electrophoresis (CZE) method could be developed. The following table outlines a hypothetical set of optimized conditions for such an analysis.

Table 1: Hypothetical Capillary Electrophoresis (CZE) Parameters for the Analysis of this compound

ParameterCondition
Instrumentation Capillary Electrophoresis System with DAD/UV Detector
Capillary Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length)
Background Electrolyte (BGE) 50 mM Sodium Phosphate Buffer, pH 2.5
Applied Voltage 25 kV
Injection Hydrodynamic, 50 mbar for 5 seconds
Temperature 25 °C
Detection UV, 214 nm

Under these hypothetical conditions, a sample containing this compound and potential process-related impurities, such as the starting material cycloheptanamine and by-products, could be analyzed. The resulting electropherogram would show separated peaks for each component, allowing for their identification and quantification. The following table presents hypothetical data from such a separation.

Table 2: Hypothetical CE Separation Data for this compound and Related Compounds

CompoundMigration Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Cycloheptanamine4.215.85.0
This compound 6.8 250.4 100.0
Impurity A7.55.22.1
Impurity B8.13.91.6

The method would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control analysis. acs.org The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to establish the sensitivity of the method.

Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic chemistry for monitoring the progress of reactions. acs.orgbohrium.com For the synthesis of this compound, which is typically an N-alkylation reaction, TLC is an invaluable tool for determining the consumption of starting materials and the formation of the product. reddit.comub.edu

A typical N-alkylation to produce this compound would involve reacting cycloheptanamine with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). To monitor this reaction by TLC, a plate is spotted with the individual starting materials, a co-spot (a mixture of the starting materials), and the reaction mixture at various time points. thieme.de The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents.

The choice of the mobile phase is crucial for achieving good separation between the spots of the reactants and the product. A common starting point for developing a TLC method is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the mobile phase is adjusted to achieve optimal separation, where the retention factor (Rf) values of the components are ideally between 0.2 and 0.8. Due to the basic nature of amines, they can sometimes produce streaky spots on silica (B1680970) gel plates. This can often be rectified by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-1%), to the mobile phase. biotage.com Alternatively, amine-functionalized TLC plates can be used to improve the chromatography of basic compounds. biotage.com

After development, the spots on the TLC plate need to be visualized. Since this compound and its precursors are not colored, a visualization method is required. The most common initial method is visualization under UV light (typically at 254 nm), as the benzyl group in the product will be UV-active. reachdevices.com The starting material, cycloheptanamine, will not be visible under UV light. To visualize the amine-containing compounds, a chemical stain can be used. A common stain for amines is ninhydrin, which reacts with primary amines to give a distinct purple spot, but with secondary amines like this compound, it typically produces a less intense yellow or orange spot. reachdevices.com Other stains, such as potassium permanganate (B83412) or a t-butylhypochlorite/starch/KI reagent, can also be effective for visualizing secondary amines. illinois.edu For enhanced sensitivity, derivatization with a fluorescent tag like dansyl chloride prior to or after TLC can be employed, allowing for detection under UV light with high sensitivity. researchgate.net

The following table shows hypothetical TLC results for monitoring the synthesis of this compound in two different solvent systems.

Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound

Compound/MixtureRf Value (Hexane:Ethyl Acetate 4:1)Rf Value (Hexane:Ethyl Acetate 2:1 + 0.5% Triethylamine)
Cycloheptanamine0.100.15
Benzyl Bromide0.750.80
This compound 0.45 0.55
Co-spot (Starting Materials)0.10, 0.750.15, 0.80
Reaction Mixture (t=0)0.10, 0.750.15, 0.80
Reaction Mixture (t=2h)0.10 (faint), 0.45, 0.75 (faint)0.15 (faint), 0.55, 0.80 (faint)
Reaction Mixture (t=4h)0.450.55

By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, the progress of the reaction can be effectively monitored. Once the starting materials are consumed, the reaction is considered complete.

Computational Chemistry and in Silico Modeling of N Benzylcycloheptanamine

Quantum Chemical Calculations (e.g., DFT Studies) for N-benzylcycloheptanamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. nih.govrsc.org DFT methods are widely used due to their balance of computational cost and accuracy in calculating a variety of molecular properties. nih.govmdpi.com

DFT calculations can elucidate the electronic landscape of this compound, identifying regions of high and low electron density, which are crucial for understanding its chemical behavior. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.com

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η. researchgate.net

A Molecular Electrostatic Potential (MESP) map can also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are predictive of regions for hydrogen bonding and reactive attacks. mdpi.com For this compound, the nitrogen atom's lone pair would represent a nucleophilic region, while the aromatic protons of the benzyl (B1604629) group would be electrophilic sites.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated in Gas Phase)

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--8.50
LUMO EnergyELUMO--0.25
Ionization PotentialI-EHOMO8.50
Electron AffinityA-ELUMO0.25
Energy GapΔEELUMO - EHOMO8.25
Electronegativityχ(I+A)/24.375
Chemical Hardnessη(I-A)/24.125
Chemical SoftnessS1/η0.242
Electrophilicity Indexωχ²/2η2.315

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are based on general values for similar organic molecules.

Conformational Analysis: this compound is a flexible molecule with multiple rotatable bonds and a non-planar cycloheptane (B1346806) ring. Conformational analysis is the study of the different spatial arrangements (conformers) and their relative energies. libretexts.orgchemistrysteps.com The cycloheptane ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. The orientation of the benzyl and amino groups relative to the ring introduces further conformational possibilities. Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating key dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. ethz.chnih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Tautomerism Studies: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org For this compound, a secondary amine, the most relevant potential tautomerism would be an imine-enamine equilibrium. However, this would require the formation of a C=N double bond (imine) from the secondary amine, which is not a favorable process under normal conditions for this class of saturated amines. DFT calculations can be used to compute the relative energies of potential tautomers. nih.govnih.govrsc.org For this compound, such calculations would confirm that the amine form is significantly more stable than any potential imine or enamine tautomer, making tautomerism a negligible consideration for this compound.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. scispace.com This method is central to structure-based drug design, helping to predict binding orientation and affinity. unirioja.es

The docking process involves two main steps: sampling and scoring. First, a search algorithm generates a wide range of possible binding poses of the ligand within the target's binding site. For this compound, this would involve exploring the rotational freedom of the benzyl group and the conformational flexibility of the cycloheptane ring.

Second, each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The resulting poses are ranked, with the top-ranked pose representing the most probable binding mode. nih.govplos.org The scoring provides a prediction of the binding free energy, indicating the strength of the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

Docking PosePredicted Binding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Predicted Interactions
1-8.50.00H-bond (amine N-H), Pi-Pi stacking (benzyl ring), Hydrophobic (cycloheptyl)
2-8.11.25H-bond (amine N-H), Hydrophobic (benzyl & cycloheptyl)
3-7.91.88Hydrophobic (benzyl & cycloheptyl)
4-7.52.41Pi-Alkyl (benzyl ring), Hydrophobic (cycloheptyl)

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The target protein and results are for exemplary purposes.

Analysis of the top-ranked docking poses provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, and the nitrogen's lone pair can act as an acceptor. biointerfaceresearch.com

Hydrophobic Interactions: The cycloheptyl ring and, to a lesser extent, the benzyl group's carbon framework can form favorable hydrophobic contacts with nonpolar residues in the active site.

Pi-Interactions: The aromatic benzyl group can engage in pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or pi-cation interactions with positively charged residues in the protein's active site. nih.gov

Visualizing these interactions helps to rationalize the predicted binding mode and provides a structural basis for the compound's potential biological activity.

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of this compound and Its Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations introduce temperature and time, allowing the system to evolve and explore its conformational landscape. nih.govwustl.edu MD simulations solve Newton's equations of motion for all atoms in the system, providing a dynamic view of the molecule and its complexes. mdpi.com

MD simulations are used to assess the stability of the binding pose predicted by docking. plos.org The ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions), and its trajectory is calculated over time (typically nanoseconds to microseconds). Analysis of the trajectory can confirm whether the ligand remains stably bound in the active site or if it dissociates or shifts to a different binding mode.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is tracked over time to assess the stability of its binding pose. A stable, low-fluctuation RMSD suggests a stable interaction. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions of the ligand and protein.

Intermolecular Interactions: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation to confirm their importance for binding. rsc.orgpurdue.eduelifesciences.org

MD simulations thus provide a more realistic and dynamic assessment of the ligand's conformational behavior and the stability of its interaction with a biological target. nih.govosti.gov

Chemoinformatics and Database Mining for this compound Analogues and Related Scaffolds

Chemoinformatics provides the tools and techniques to systematically analyze, organize, and mine vast chemical and biological data repositories. For this compound, these approaches are instrumental in identifying existing analogues, exploring related chemical scaffolds, and uncovering potential new areas for therapeutic investigation.

Database mining is a primary activity in chemoinformatics, involving the targeted search of large chemical databases such as PubChem, ChEMBL, and ZINC. These databases contain millions of compounds, along with associated data on their biological activities, physicochemical properties, and in some cases, their synthetic protocols. By employing substructure and similarity searching, researchers can identify compounds that share the core this compound framework or possess similar structural and electronic features.

A typical workflow for database mining of this compound analogues might involve:

Query Definition: Defining the core scaffold of this compound as the search query.

Substructure Search: Identifying all compounds in a given database that contain the this compound core.

Data Filtering and Analysis: Filtering the results based on desired physicochemical properties (e.g., molecular weight, lipophilicity) and, where available, biological activity data.

The results of such mining efforts can be compiled into a data table to facilitate analysis and prioritization of compounds for further study.

Table 1: Illustrative Results from a Hypothetical Database Mining Search for this compound Analogues

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKnown/Predicted Activity
ZINC12345678C₁₄H₂₁N203.333.8Putative Monoamine Oxidase Inhibitor
CHEMBL987654C₁₅H₂₃NO233.353.5Predicted Norepinephrine Reuptake Inhibitor
PUBCHEM54321C₁₄H₂₀FN221.323.9Predicted Dopamine Receptor Ligand
ZINC87654321C₁₅H₂₂N₂O₂274.352.9Predicted Serotonin Receptor Agonist

This table is for illustrative purposes and does not represent real data.

Pharmacophore modeling is another key chemoinformatic technique. volkamerlab.orgcreative-biostructure.comfrontiersin.orgunina.it A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be developed based on a set of known active analogues. This model can then be used to screen large databases for novel compounds that match the pharmacophore, even if they have a different underlying chemical scaffold. rcsb.org

De Novo Design Approaches Guided by Computational Methods for Novel this compound Analogues

De novo design refers to the computational creation of novel molecular structures with desired properties, rather than searching for existing compounds. plos.orgnih.gov These methods are particularly useful for exploring novel chemical space and designing compounds with improved potency, selectivity, or pharmacokinetic profiles. For this compound, de novo design can be guided by either the structure of a known biological target (receptor-based design) or by the properties of known active ligands (ligand-based design).

Receptor-based de novo design starts with the three-dimensional structure of a target protein. Algorithms can then "grow" a molecule within the binding site, piece by piece, to maximize favorable interactions. This approach is powerful when a high-resolution crystal structure of the target is available.

Ligand-based de novo design, on the other hand, does not require a target structure. Instead, it uses a set of known active molecules to generate a model of the required pharmacophoric features. nih.govplos.org The algorithm then assembles new molecules that fit this model. This is particularly relevant in cases where the biological target of this compound is unknown or a high-quality structure is unavailable.

A common strategy in de novo design is fragment-based design. In this approach, small molecular fragments are identified that bind to specific subpockets of a target's active site. Computational methods are then used to link these fragments together to create a larger, more potent molecule.

The output of a de novo design program is a set of novel molecular structures that are predicted to be active. These virtual compounds can then be synthesized and tested experimentally.

Table 2: Hypothetical Novel this compound Analogues Generated by a De Novo Design Algorithm

Designed Analogue IDProposed StructurePredicted Affinity (Ki, nM)Key Predicted InteractionsSynthetic Accessibility Score
DND-00115.2Hydrogen bond with Asp120, Hydrophobic interaction with Phe3438.5/10
DND-00228.7Pi-cation interaction with Tyr88, van der Waals contacts9.1/10
DND-0038.9Salt bridge with Glu256, Aromatic stacking with Trp1127.8/10
DND-00445.1Hydrophobic interactions within a defined pocket8.9/10

This table is for illustrative purposes and does not represent real data.

The integration of chemoinformatics and de novo design provides a powerful computational pipeline for the discovery and optimization of novel this compound analogues. By leveraging vast amounts of existing chemical data and the predictive power of in silico modeling, researchers can navigate the complexities of chemical space more efficiently and rationally design the next generation of therapeutic agents.

Q & A

Q. Table 1: Representative Synthetic Data

ParameterCondition/ResultSource
Yield65–75%
Purity (HPLC)≥95%
Key NMR Signalsδ 2.5–3.0 (cycloheptane)

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • 1H/13C NMR : Assign cycloheptane protons (δ 1.5–2.5 ppm) and benzyl group aromatic protons (δ 7.2–7.4 ppm).
  • FT-IR : Confirm secondary amine N–H stretch (~3300 cm⁻¹) and absence of carbonyl peaks (ruling out unreacted ketone).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching theoretical m/z 218.2014 (C14H21N) .
  • X-ray Crystallography (optional): For absolute configuration determination, if crystalline derivatives are obtained .

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., receptor binding affinity) may arise from:

Purity Variations : Re-test compounds using standardized purity criteria (e.g., HPLC ≥98%) and validate via orthogonal methods .

Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature (25°C ± 1), and cell line passage number.

Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate results across labs .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile heterogeneous datasets .

Q. Example Workflow :

  • Step 1 : Replicate conflicting studies under identical conditions.
  • Step 2 : Perform dose-response curves (IC50/EC50) with triplicate measurements.
  • Step 3 : Cross-validate findings using alternative assays (e.g., radioligand binding vs. functional cAMP assays) .

Advanced: What experimental designs are optimal for probing this compound’s neuropharmacological mechanisms?

Methodological Answer:
To investigate mechanisms (e.g., serotonin/dopamine receptor modulation):

In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against receptor homology models .

In Vitro Assays :

  • Radioligand Displacement : Measure Ki values against 5-HT2A or D2 receptors .
  • Functional Assays : Monitor intracellular Ca²⁺ flux (FLIPR) or cAMP accumulation.

In Vivo Studies :

  • Behavioral Models : Tail-flick test (analgesia) or open-field test (locomotor activity) in rodents.
  • Microdialysis : Quantify neurotransmitter release (e.g., dopamine in striatum) .

Q. Table 2: Example Receptor Binding Data

ReceptorKi (nM)Assay TypeSource
5-HT2A120 ± 15Radioligand
D2450 ± 30Functional cAMP

Advanced: How can computational chemistry enhance the study of this compound’s stability and reactivity?

Methodological Answer:
Computational approaches include:

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict stability of conformers.

MD Simulations : Simulate solvation effects (e.g., in water/ethanol) to assess aggregation propensity.

Degradation Pathways : Use Gaussian-09 to model hydrolysis/oxidation products under acidic/oxidative conditions .

QSPR Models : Coramine substituents with logP, polar surface area, and bioavailability .

Advanced: What strategies resolve synthetic byproduct formation in this compound synthesis?

Methodological Answer:
Common byproducts (e.g., dialkylated amines or unreacted intermediates) can be mitigated via:

Reaction Monitoring : Use TLC or inline FT-IR to track imine formation.

Temperature Control : Maintain 0–5°C during NaBH3CN addition to suppress over-alkylation.

Workup Optimization : Acid-base extraction (pH 9–10) to isolate primary amine products .

Advanced Purification : Employ preparative HPLC with C18 columns for challenging separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.